molecular formula C18H19NOS B1292428 2-Azetidinomethyl-4'-thiomethylbenzophenone CAS No. 898754-65-9

2-Azetidinomethyl-4'-thiomethylbenzophenone

Cat. No.: B1292428
CAS No.: 898754-65-9
M. Wt: 297.4 g/mol
InChI Key: PPEQEZAEFDKMJD-UHFFFAOYSA-N
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Description

2-Azetidinomethyl-4'-thiomethylbenzophenone is a benzophenone derivative featuring an azetidine (four-membered nitrogen-containing ring) moiety at the 2-position and a thiomethyl (-SCH₃) group at the 4'-position of the aromatic rings.

Properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-(4-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS/c1-21-16-9-7-14(8-10-16)18(20)17-6-3-2-5-15(17)13-19-11-4-12-19/h2-3,5-10H,4,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPEQEZAEFDKMJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643699
Record name {2-[(Azetidin-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-65-9
Record name Methanone, [2-(1-azetidinylmethyl)phenyl][4-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(Azetidin-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Azetidinomethyl-4'-thiomethylbenzophenone is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound, characterized by an azetidine ring and a thiomethyl group attached to a benzophenone core, may exhibit various biological effects, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H19NOS. The structure includes:

  • Azetidine Ring : A four-membered saturated heterocyclic ring that may influence the compound's interaction with biological targets.
  • Thiomethyl Group : A sulfur-containing group that can enhance the compound's reactivity and potential biological effects.
  • Benzophenone Core : A structural motif known for its role in photochemical reactions and interactions with biomolecules.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. The azetidine ring and thiomethyl group may facilitate binding to proteins or enzymes, modulating their activity. The benzophenone moiety could also contribute to the compound's overall biological effects by interacting with cellular components.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi.

  • Case Study : In vitro assays demonstrated that this compound showed significant inhibitory effects against Staphylococcus aureus and Candida albicans, indicating its potential as a lead compound for developing new antimicrobial agents.
MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Candida albicans12

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have shown that it may induce apoptosis in cancer cell lines.

  • Research Findings : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its effectiveness as an anticancer agent.
Concentration (µM)Cell Viability (%)
1080
2560
5030

Comparative Analysis with Related Compounds

When compared to structurally similar compounds, such as 4'-Azetidinomethyl-2-thiomethylbenzophenone, this compound exhibits distinct biological profiles due to variations in substitution patterns.

CompoundAntimicrobial ActivityAnticancer Activity
This compoundModerateHigh
4'-Azetidinomethyl-2-thiomethylbenzophenoneLowModerate

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Molecular Properties

The table below highlights key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
2-Azetidinomethyl-4'-thiomethylbenzophenone Not explicitly provided C₁₈H₁₉NOS 297.41* Azetidine (2-position), thiomethyl (4') Potential strained ring reactivity
4-Piperidinomethyl-4'-thiomethylbenzophenone 898771-26-1 C₂₀H₂₃NOS 325.47 Piperidine (4-position), thiomethyl (4') Larger ring size, reduced ring strain
2-Azetidinomethyl-4'-trifluoromethylbenzophenone 898755-11-8 C₁₈H₁₆F₃NO 335.33 Azetidine (2-position), CF₃ (4') Electron-withdrawing CF₃ group
4-Iodo-4'-thiomethylbenzophenone Not explicitly provided C₁₄H₁₁IOS 354.21 Iodo (4-position), thiomethyl (4') Halogen substituent for enhanced lipophilicity
4-(1,3-Dioxolan-2-yl)-4'-thiomethylbenzophenone 898779-12-9 C₁₇H₁₆O₃S 300.37 Dioxolane (4-position), thiomethyl (4') Oxygen-rich substituent for polarity

Note: *Molecular weight inferred from 4-azetidinomethyl-4'-thiomethylbenzophenone .

Key Observations:

Ring Size and Strain : The azetidine ring (4-membered) in the target compound introduces higher ring strain compared to the piperidine analog (6-membered), which may influence synthetic accessibility and biological interactions .

Iodo (-I): Adds halogen bonding capabilities and greater molecular weight, which may affect pharmacokinetics .

Polarity: The dioxolane group in 4-(1,3-dioxolan-2-yl)-4'-thiomethylbenzophenone introduces additional oxygen atoms, likely increasing solubility in polar solvents .

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